
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was originally developed as an anti-cancer drug due to its ability to selectively kill cancer cells, but recent research has shown that it has potential applications in other areas as well.
Mécanisme D'action
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in protein synthesis and ultimately cell death. N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has been shown to selectively kill cancer cells while sparing normal cells, making it a promising anti-cancer drug.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit RNA polymerase I transcription, it has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has also been shown to induce senescence in cancer cells, which is a state of permanent growth arrest.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has several advantages and limitations for use in lab experiments. One advantage is its ability to selectively kill cancer cells while sparing normal cells, making it a useful tool for studying cancer biology. However, its mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a relatively new drug and has not been extensively studied in non-cancer contexts.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide. One area of interest is the development of combination therapies that include N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide and other anti-cancer drugs. Another area of interest is the exploration of N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide's potential applications in non-cancer contexts, such as in the treatment of viral infections. Finally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide and its potential limitations as a therapeutic agent.
Méthodes De Synthèse
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The exact details of the synthesis method are proprietary, but the process has been described in several scientific publications.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has been extensively studied in the context of cancer research. It has been shown to selectively kill cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in protein synthesis and ultimately cell death. N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has shown promise in preclinical studies as a potential treatment for a variety of cancers, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-8-13(5-1-2-6-13)15-12(17)10-7-11(18-16-10)9-3-4-9/h7,9H,1-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTNLXBFVTXZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

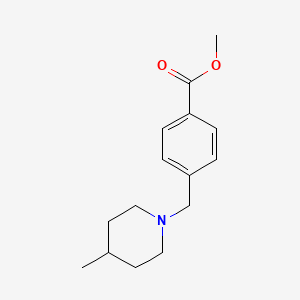
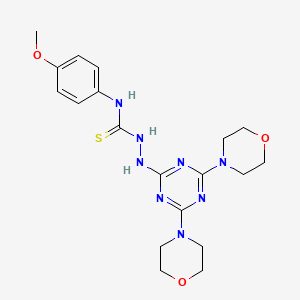

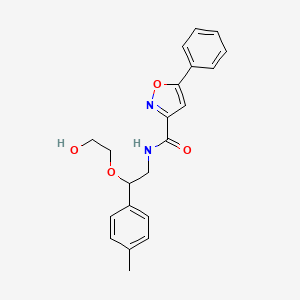


![N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2463313.png)
![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2463316.png)
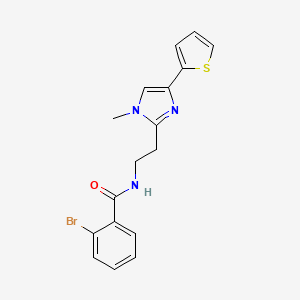

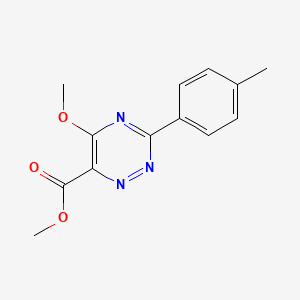
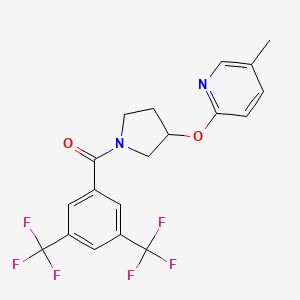
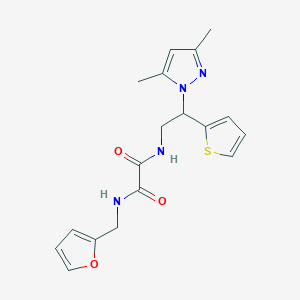
![4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2463327.png)